molecular formula C7H11NO4 B570974 (2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 115223-52-4

(2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B570974
CAS No.: 115223-52-4
M. Wt: 173.168
InChI Key: UZPRGYWLTRWGFD-CRCLSJGQSA-N
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Description

(2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate (CAS 455334-20-0) is a high-value, stereochemically defined pyrrolidine derivative that serves as a versatile chiral building block in organic synthesis and drug discovery. This compound features a 5-oxopyrrolidine (or pyroglutamic acid) core structure, which is a privileged scaffold in medicinal chemistry due to its constrained conformation and ability to mimic peptide bonds . Researchers utilize this and related enantiopure 4-hydroxyproline esters as key intermediates in the synthesis of complex molecules, including constrained analogs of bioactive compounds and peptidomimetics . The specific (2S,4R) absolute configuration is critical for constructing molecules with defined three-dimensional geometry, which can be essential for molecular recognition and biological activity . The 5-oxopyrrolidine scaffold is found in various compounds with demonstrated biological potential, including anticancer and antimicrobial agents . Furthermore, derivatives of this core structure have been explored as constrained analogs of sphingolipids like FTY720 (fingolimod) for targeted cancer research, where they can induce cancer cell death by interfering with nutrient transport systems . With a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol , this reagent is offered for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-5(9)6(10)8-4/h4-5,9H,2-3H2,1H3,(H,8,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPRGYWLTRWGFD-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as ethyl acetoacetate and L-proline.

    Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a series of condensation and cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position is typically done using selective hydroxylation reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amides, and other functionalized pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antinociceptive Activity
Research has demonstrated that oxopyrrolidine derivatives exhibit notable antinociceptive properties. A study focused on a related compound, (2R,3R,4S)-ethyl 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate, indicated that it significantly reduced pain responses in mice through mechanisms involving opioid and vanilloid systems . This suggests potential applications for (2S,4R)-ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate in pain management therapies.

2. Anticancer Properties
The structural characteristics of pyrrolidine compounds have been linked to anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the anti-proliferative effects of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate against acute promyelocytic leukemia cells, suggesting that similar oxopyrrolidine derivatives could be explored for their anticancer potential .

3. Antimicrobial Activity
Compounds within the pyrrolidine class have exhibited antimicrobial properties against a range of pathogens. The versatility of these compounds allows for modifications that enhance their efficacy against resistant strains of bacteria and fungi. Research indicates that certain oxopyrrolidine derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Material Science Applications

1. Crystal Engineering
The crystal structure of this compound has been studied to understand its intermolecular interactions. The formation of hydrogen bonds and the resulting crystal lattice can influence the compound's stability and solubility, which are critical factors in drug formulation .

2. Synthesis of Functional Materials
Oxopyrrolidine derivatives are being explored for their potential use in synthesizing functional materials such as sensors or catalysts. The unique electronic properties associated with the pyrrolidine ring can be harnessed in applications ranging from organic electronics to catalysis in chemical reactions .

Case Studies

StudyFocusFindings
Antinociceptive Activity Study Pain ManagementDemonstrated significant pain relief via opioid pathways .
Anticancer Activity Study Leukemia TreatmentInduced apoptosis in HL-60 cells; promising for cancer therapy .
Antimicrobial Properties Review Infection ControlEffective against various pathogens; potential for drug development .
Crystal Structure Analysis Material StabilityRevealed hydrogen bonding patterns influencing solubility and stability .

Mechanism of Action

The mechanism of action of (2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrrolidine Derivatives with 5-Oxo Substituents

(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-Pyrrolidine-2-Carboxylic Acid
  • Structure : Features a 5-oxo group and a 4-chlorophenyl substituent at C3.
  • Synthesis : Prepared via hydrogenation of a precursor using 10% Pd/C under 4 bar H₂, followed by acidic workup (65% yield) .
  • Properties : Melting point = 191°C ; IR shows NH, C=O, and aromatic C-H stretches; NMR confirms stereochemistry.
  • Comparison : The 4-chlorophenyl group enhances lipophilicity compared to the target compound’s hydroxyl and ester groups. The absence of an ethyl ester reduces solubility in organic solvents.
Ethyl 6-Methyl-2-Oxo-4-(4-Oxochromen-3-Yl)-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate
  • Structure : A pyrimidinecarboxylate fused with a chromene ring .
  • Properties : PubChem ID 2726105; ChEMBL ID 1771026.

Bicyclic Pyrrolidine and Naphthyridine Esters

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate and (±)-trans-Ethyl 2-Oxooctahydro-1H-Pyrrolo[3,2-c]Pyridine-5-Carboxylate
  • Structures : Bicyclic systems (naphthyridine and pyrrolopyridine) with sulfur or oxygen bridges .
  • Crystallography : Both compounds were structurally resolved using SHELX software , with space group and hydrogen-bonding details omitted in the evidence.
  • Comparison: The bicyclic frameworks reduce conformational flexibility compared to the monocyclic target compound. The sulfur bridge in the naphthyridine derivative may influence redox reactivity.

Patent-Derived Pyrrolidine Carboxamides

Examples from EP 4 414 369 A2 (2024) include:

(2S,4R)-4-Hydroxy-N-(4-(4-Methylthiazol-5-Yl)Benzyl)Pyrrolidine-2-Carboxamide Derivatives (Examples 44, 4C, 51, 52) . Substituents: Bulky groups like 4-methylthiazole and isoindolinone enhance steric hindrance and likely target protein binding. Comparison: These carboxamides prioritize pharmacological activity over ester-based metabolic stability, unlike the target compound’s ethyl ester.

(2S,4R)-4-Hydroxy-1-((S)-3-Methyl-2-(1-Oxoisoindolin-2-Yl)Butanoyl)Pyrrolidine-2-Carboxamide (Example 134) . Structure: Incorporates an isoindolinone side chain. Comparison: The extended side chain increases molecular weight (~500 g/mol vs. ~215 g/mol for the target compound) and may improve binding affinity in drug design.

Critical Analysis of Evidence

  • Stereochemical Specificity : The target compound’s (2S,4R) configuration is critical for interactions in chiral environments, contrasting with racemic mixtures in .
  • Synthetic Methodologies : Hydrogenation and acidic workup ( ) are common in pyrrolidine synthesis, but the target compound’s route remains unspecified.
  • Pharmacological Potential: Patent derivatives prioritize carboxamides for stability and target engagement, whereas the target’s ester group may limit bioavailability .

Biological Activity

(2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups, contributing to its reactivity and biological interactions. Its synthesis typically involves the cyclization of starting materials such as ethyl acetoacetate and L-proline, followed by hydroxylation and esterification processes. The general synthetic route includes:

  • Starting Materials : Ethyl acetoacetate and L-proline.
  • Cyclization : Formation of the pyrrolidine ring through condensation reactions.
  • Hydroxylation : Introduction of the hydroxyl group at the 4-position.
  • Esterification : Finalizing the structure with an ethyl ester group at the 2-position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyl and carbonyl groups enhance its binding affinity to enzymes and receptors, potentially acting as inhibitors or modulators in various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a study on 5-oxopyrrolidine derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, revealing varying degrees of viability post-treatment compared to cisplatin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound IDViability (%)Remarks
Compound 1878%Weak anticancer activity
Compound 2166%Notable cytotoxicity
Cisplatin50%Standard control

This table illustrates the comparative viability results indicating that while some derivatives exhibit weak activity, others show promising cytotoxic effects.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. A study found that certain derivatives exhibited selective antimicrobial effects against Staphylococcus aureus strains resistant to linezolid and tedizolid. However, no significant activity was observed against Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus<64Active
Klebsiella pneumoniae>64No activity
Pseudomonas aeruginosa>64No activity

Case Studies

Several case studies have investigated the potential applications of this compound in drug development:

  • Neuroprotective Applications : Research suggests that derivatives may have neuroprotective effects beneficial for treating neurodegenerative diseases like Alzheimer’s due to their antioxidant properties.
  • Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects, which could be useful in managing various inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral auxiliary strategies. For example, a related pyrrolidine derivative was synthesized using catalytic hydrogenation (4 bar H₂) with 10% Pd/C, followed by Boc deprotection and acid hydrolysis to isolate the desired stereoisomer . Key steps include:

  • Chiral resolution : Use of enantiopure starting materials or chiral catalysts to ensure (2S,4R) configuration.
  • Purification : Column chromatography or recrystallization to remove diastereomers.
  • Monitoring : TLC or HPLC to track reaction progress and confirm stereochemical integrity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For example, chemical shifts near δ 4.0–5.0 ppm indicate hydroxyl and ester groups, while coupling constants distinguish axial/equatorial substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 230.1).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers, as seen in related compounds .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Moisture-sensitive due to the ester group .
  • Degradation Risks :
  • Acidic/Basic Conditions : Ester hydrolysis occurs in aqueous HCl/NaOH, generating carboxylic acid derivatives.
  • Light/Temperature : Prolonged exposure to light or heat may cause racemization or decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis while preserving stereochemical purity?

  • Methodological Answer :

  • Catalyst Loading : Reduce Pd/C catalyst to 5% w/w and increase H₂ pressure (6–8 bar) to enhance efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction kinetics and adjust parameters in real time.

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • COSY/NOESY : Correlate proton environments to assign stereochemistry unambiguously.
  • Spiking Experiments : Add authentic samples to confirm peak assignments.

Q. How does the compound’s reactivity differ under acidic vs. basic conditions, and how can side products be minimized?

  • Methodological Answer :

  • Acidic Conditions : Ester hydrolysis dominates, forming carboxylic acid derivatives. Use mild acids (e.g., AcOH) to suppress side reactions .
  • Basic Conditions : Deprotonation of the hydroxyl group may lead to elimination products. Add stabilizing agents (e.g., crown ethers) to protect reactive sites .

Q. What computational methods validate the compound’s stereochemical configuration when crystallographic data is unavailable?

  • Methodological Answer :

  • DFT Calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian) with experimental data to confirm (2S,4R) configuration .
  • Molecular Dynamics : Simulate rotational barriers to predict coupling constants and verify diastereomer ratios.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against proteases or kinases using fluorogenic substrates (e.g., FRET-based assays).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Metabolic Stability : Incubate with liver microsomes to measure half-life and identify metabolic hotspots .

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